Mdphp(hydrochloride)

Catalog No.
S1786295
CAS No.
24622-61-5
M.F
C17H24ClNO3
M. Wt
325.833
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mdphp(hydrochloride)

CAS Number

24622-61-5

Product Name

Mdphp(hydrochloride)

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride

Molecular Formula

C17H24ClNO3

Molecular Weight

325.833

InChI

InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H

InChI Key

UDZJNLZRWBOFTK-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Synonyms

3,4-MD-α-PHP;3,4-MDPHP

Important Disclaimer

Mdphp(hydrochloride) is a synthetic stimulant with a high potential for abuse and dependence. Research with this compound should only be conducted by licensed professionals in controlled laboratory settings due to safety concerns.

Model Compound for Designer Drugs:

One potential application of Mdphp(hydrochloride) in scientific research is as a model compound to study the effects of designer drugs on the brain and behavior. Mdphp(hydrochloride) is a synthetic cathinone, a class of stimulant drugs with structural similarities to cathinone, found in the khat plant. By studying the mechanisms by which Mdphp(hydrochloride) interacts with the brain, researchers can gain insights into the broader effects of designer drugs (). This information can be valuable for developing strategies for addiction treatment and harm reduction.

Neuropharmacological Investigations:

Mdphp(hydrochloride) may also be useful in neuropharmacological investigations aimed at understanding the mechanisms underlying addiction and reward processing in the brain. The compound is believed to act by increasing dopamine and norepinephrine levels, neurotransmitters involved in motivation, pleasure, and reinforcement. By studying the effects of Mdphp(hydrochloride) on these neurotransmitter systems, researchers can learn more about the neural basis of addiction and develop medications to treat it ().

3,4-Methylenedioxy-α-pyrrolidinohexiophenone, commonly referred to as MDPHP (hydrochloride), is a synthetic cathinone that belongs to a class of psychoactive substances known for their stimulant properties. This compound was first synthesized in the 1960s and has gained attention as a novel designer drug in recent years. Structurally, MDPHP is closely related to cathinone, an alkaloid derived from the khat plant, and is characterized by its methylenedioxy group and pyrrolidine moiety, which contribute to its unique pharmacological profile .

  • The exact mechanism of action is not fully understood, but it is believed to increase dopamine and norepinephrine levels in the brain similar to other cathinones []. This can lead to stimulation, euphoria, and increased alertness.
  • Mdphp(hydrochloride) is a controlled substance due to its high potential for addiction and abuse [].
  • Limited research suggests it can cause a variety of dangerous side effects including increased heart rate, blood pressure, agitation, paranoia, hallucinations, and even death [].
Typical of synthetic cathinones:

  • Oxidation: This can lead to the formation of ketones or carboxylic acids.
  • Reduction: The ketone group can be converted to an alcohol.
  • Substitution: The aromatic ring may participate in electrophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions and reagents used dictate the major products formed during these reactions .

MDPHP acts primarily as a potent norepinephrine-dopamine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, MDPHP increases their concentration in the synaptic cleft, leading to enhanced stimulation of post-synaptic neurons. This mechanism results in increased neuronal activity, affecting mood regulation, reward pathways, and motor control .

Pharmacokinetics

The pharmacokinetic properties of MDPHP significantly influence its bioavailability and potential toxicity. Factors such as the method of administration and individual physiological states can alter its effects.

The synthesis of MDPHP typically involves:

  • Starting Materials: 3,4-methylenedioxyphenyl-2-propanone and pyrrolidine.
  • Reaction Conditions: These materials are reacted with a suitable alkyl halide under controlled conditions to yield MDPHP.

Industrial production likely mirrors laboratory synthesis but is optimized for higher yields and purity.

Research into MDPHP's interactions focuses on its effects on neurotransmitter systems. Studies indicate that it significantly alters dopamine and norepinephrine levels, which are crucial for motivation and pleasure responses. Understanding these interactions can inform strategies for addiction treatment and harm reduction .

MDPHP shares structural similarities with several other synthetic cathinones:

Compound NameStructural FeaturesUnique Aspects
3,4-Methylenedioxypyrovalerone (MDPV)Contains a pyrrolidine ringMore widely studied; associated with severe toxicity
α-Pyrrolidinohexiophenone (α-PHP)Similar backbone structureLess potent than MDPHP; less documented cases
α-Pyrrolidinopentiophenone (α-PVP)Longer alkyl chainSchedule I substance; extensive forensic reports
α-Pyrrolidinobutiophenone (α-PBP)Shorter carbon chain than MDPHPEmerging substance with similar metabolic pathways

MDPHP is distinguished by its specific molecular structure and unique pharmacological effects compared to these other compounds, particularly regarding its reuptake inhibition profile .

Wikipedia

MDPHP hydrochloride

Dates

Modify: 2024-04-14
1.Drug Enforcement Admin.Office of Diversion, C. Methylenedioxypyrovalerone [(MDPV) 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-pentanone]. .

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